molecular formula C18H27NO4S B2677619 1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone CAS No. 400083-35-4

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone

Cat. No.: B2677619
CAS No.: 400083-35-4
M. Wt: 353.48
InChI Key: GCVNOKCUAJGEQR-UHFFFAOYSA-N
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Description

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone is a 2-pyrrolidinone derivative characterized by a sulfonyl group linked to a 4-(tert-butyl)benzyl moiety and a 2-hydroxypropyl chain. Synonyms include AKOS005092365 and CHEMBL1388249, with databases such as ChemSpider and PubChem providing structural validation .

Properties

IUPAC Name

1-[3-[(4-tert-butylphenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-18(2,3)15-8-6-14(7-9-15)12-24(22,23)13-16(20)11-19-10-4-5-17(19)21/h6-9,16,20H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNOKCUAJGEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CC(CN2CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(tert-butyl)benzyl sulfonyl chloride, which is then reacted with 2-hydroxypropylamine to form the sulfonamide intermediate. This intermediate is subsequently cyclized to form the pyrrolidinone ring under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide.

Scientific Research Applications

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfonyl groups.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyrrolidinone ring may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares key structural elements and molecular weights of analogous 2-pyrrolidinone derivatives:

Compound Name Substituents/Functional Groups Molecular Weight Source
1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone Sulfonyl, tert-butylbenzyl, hydroxypropyl ~420–440*
4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone Benzimidazole, 3,4-dimethylphenoxy, tert-butyl 435.568
4-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-pyrrolidinone Cyclopentyloxy, methoxyphenyl ~290–310*
1-(3-Dimethylaminopropyl)-2-pyrrolidinone Dimethylaminopropyl ~186

*Estimated based on structural similarity.

Key Observations:

Complexity of Substituents : The target compound and the benzimidazole-containing analog () both feature bulky hydrophobic groups (tert-butyl) but differ in core heterocycles. The benzimidazole group in may enhance aromatic stacking interactions, whereas the target compound’s sulfonyl group improves polarity and hydrogen-bonding capacity.

Polarity and Solubility: Compounds with amino groups (e.g., dimethylaminopropyl in ) are more basic and water-soluble, while the tert-butyl and sulfonyl groups in the target compound likely reduce aqueous solubility but increase lipophilicity.

Functional Group Impact on Reactivity and Stability

  • This contrasts with ether-linked substituents (e.g., cyclopentyloxy in ), which are more prone to oxidative degradation.
  • Hydroxypropyl Chain: The 2-hydroxypropyl group enables hydrogen bonding, a feature absent in non-hydroxylated analogs like 1-(4-(dipropylamino)-2-butynyl)-2-pyrrolidinone .

Biological Activity

1-(3-{[4-(Tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone is an organic compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H27NO4S
  • Molecular Weight : 353.48 g/mol
  • CAS Number : 400083-35-4

The compound features a pyrrolidinone ring, a sulfonyl group, and a tert-butylbenzyl moiety, contributing to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The structural configuration allows for effective binding, which is critical for its role as an enzyme inhibitor.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.

  • Inhibition Potency : Preliminary studies suggest that the compound exhibits significant inhibitory activity against both AChE and BuChE. For instance, similar compounds have shown IC50 values in the low micromolar range, indicating potential therapeutic relevance .

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of hydroxyl groups can contribute to radical scavenging activity, which is beneficial in mitigating oxidative stress-related damage in cells.

Study 1: Enzyme Inhibition Assay

A study conducted on structurally related compounds demonstrated that modifications in the sulfonyl and hydroxyl groups significantly influenced AChE inhibition. The findings indicated that increasing hydrophobic interactions through tert-butyl substitutions enhanced binding affinity to the enzyme .

CompoundAChE IC50 (μM)BuChE IC50 (μM)
Compound A5.90 ± 0.076.76 ± 0.04
Compound B1.11 ± 0.09N/A
This compound TBDTBD

Study 2: Antioxidant Evaluation

In another investigation focusing on antioxidant properties, derivatives of pyrrolidinone were evaluated for their ability to scavenge free radicals. The study found that compounds with similar functional groups exhibited significant protective effects against oxidative stress in neuronal cells .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(3-{[4-(tert-butyl)benzyl]sulfonyl}-2-hydroxypropyl)-2-pyrrolidinone?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the sulfonyl intermediate via reaction of 4-(tert-butyl)benzyl thiol with oxidizing agents (e.g., H₂O₂, mCPBA) under anhydrous conditions .
  • Step 2 : Coupling the sulfonyl group to a 2-hydroxypropyl backbone using nucleophilic substitution (e.g., NaH in THF) .
  • Step 3 : Introduction of the pyrrolidinone ring via cyclization or amidation reactions .

Q. Key Reagents and Conditions

StepReagents/ConditionsPurpose
1H₂O₂, CH₂Cl₂, 0°CSulfur oxidation
2NaH, THF, refluxAlkylation
3LiAlH₄, Et₂OReduction of ketones to alcohols

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and functional groups (e.g., tert-butyl singlet at ~1.3 ppm, sulfonyl group at ~3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H⁺]⁺ = calculated 423.18 g/mol) .
  • Infrared Spectroscopy (IR) : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and hydroxyl O-H bands (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for sulfonamide-containing intermediates?

  • pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent sulfonamide hydrolysis .
  • Temperature Modulation : Use low temperatures (−10°C to 0°C) during sulfonation to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. Example Optimization Table

ParameterOptimal RangeImpact on Yield
pH7.5–8.0Prevents hydrolysis (+25% yield)
Temp (°C)−10 to 0Reduces byproducts (+15% yield)

Q. How can spectral data discrepancies (e.g., unexpected NMR peaks) be resolved during characterization?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., diastereomeric splitting in the 2-hydroxypropyl group) .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable protons (e.g., –OH) .
  • Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to validate stereochemistry .

Q. What strategies mitigate racemization in chiral intermediates during synthesis?

  • Chiral Auxiliaries : Use tert-butyl carbamate-protected pyrrolidinone derivatives to stabilize stereocenters .
  • Low-Temperature Reactions : Conduct alkylation steps at −20°C to slow epimerization .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Q. Racemization Mitigation Table

StrategySuccess RateReference
Chiral tert-butyl protection95% ee retained
−20°C alkylation90% ee retained

Q. How do structural modifications (e.g., sulfonyl group substitution) influence biological activity?

  • Electron-Withdrawing Groups : Fluorine substitution on the benzyl ring enhances metabolic stability (e.g., 4-F derivative shows 2x longer half-life) .
  • Pyrrolidinone Ring Modifications : N-methylation reduces cytotoxicity while maintaining target affinity .

Q. Structure-Activity Relationship (SAR) Table

ModificationBiological ImpactReference
4-FluorobenzylIncreased metabolic stability
N-MethylpyrrolidinoneReduced cytotoxicity

Data Contradictions and Resolutions

  • Contradiction : Varying yields (50–65%) in cross-coupling reactions (e.g., tert-butyl ester formation).
    • Resolution : Trace water in solvents reduces NaH efficacy; use molecular sieves for anhydrous conditions .
  • Contradiction : Discrepancies in melting points (e.g., 287–293°C for similar derivatives).
    • Resolution : Polymorphism or residual solvents affect mp; recrystallize from EtOH/H₂O .

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